molecular formula C15H18N2O3 B2935744 N-(2-carbamoylethyl)-N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide CAS No. 2411302-35-5

N-(2-carbamoylethyl)-N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide

Cat. No.: B2935744
CAS No.: 2411302-35-5
M. Wt: 274.32
InChI Key: CXXCHLVTINMREW-UHFFFAOYSA-N
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Description

“3-[3,4-Dihydro-2H-chromen-4-yl(prop-2-enoyl)amino]propanamide” is a compound that belongs to the 2H/4H-chromene (2H/4H-ch) class of heterocyclic compounds . These compounds are known for their versatile biological profiles, simple structure, and mild adverse effects . They exhibit numerous biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .


Synthesis Analysis

The synthesis of 2H/4H-chromene derivatives has been achieved through several routes . For instance, a new coumarin derivative was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .


Molecular Structure Analysis

The molecular structure of 2H/4H-chromene derivatives is characterized by a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name chromene is applied to both the 2H- and 4H-form of the molecule .


Chemical Reactions Analysis

The chemical reactions involving 2H/4H-chromene derivatives are diverse and can lead to a variety of analogs exhibiting unusual activities by multiple mechanisms .


Physical and Chemical Properties Analysis

The physical and chemical properties of 2H/4H-chromene derivatives can vary. For instance, one derivative was found to exist as two main keto-enol tautomers . The fluorescence of this derivative was enhanced upon increasing the medium viscosity, which was due to the resultant molecular rigidity .

Safety and Hazards

The safety and hazards associated with 2H/4H-chromene derivatives can vary depending on the specific derivative. For instance, one derivative was classified as having Acute Tox. 4 Oral, Eye Irrit. 2, Flam. Liq. 2, Skin Irrit. 2, and Skin Sens. 1B hazards .

Properties

IUPAC Name

3-[3,4-dihydro-2H-chromen-4-yl(prop-2-enoyl)amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-15(19)17(9-7-14(16)18)12-8-10-20-13-6-4-3-5-11(12)13/h2-6,12H,1,7-10H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXCHLVTINMREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CCC(=O)N)C1CCOC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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